molecular formula C20H22ClNO3S2 B2830996 ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 403843-89-0

ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2830996
CAS No.: 403843-89-0
M. Wt: 423.97
InChI Key: UGMQCALVNJCFGS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Preparation Methods

The synthesis of ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen and articaine . Compared to these compounds, ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has a unique structure that may confer distinct biological activities and applications. Its specific combination of functional groups and ring structure sets it apart from other thiophene-based compounds.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S2/c1-2-25-20(24)18-15-6-4-3-5-7-16(15)27-19(18)22-17(23)12-26-14-10-8-13(21)9-11-14/h8-11H,2-7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMQCALVNJCFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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